(5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
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Description
Scientific Research Applications
Molecular Structure and Polymorphism
The molecular structure of 5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-acetic acid, a compound closely related to the requested chemical, has been analyzed in terms of its polymorphic forms. The structure exhibits a network of hydrogen bonds forming layers parallel to a specific plane, highlighting its potential for diverse molecular interactions and structural studies (Zhang et al., 2007).
Synthesis and Characterization
The synthesis and characterization of derivatives similar to the requested compound, such as (S/R) -2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H) -yl) acetamido) propanoic acid, have been reported. These derivatives were synthesized using a carbodiimide coupling reaction, yielding notable enantiomers. The characterization involved NMR, IR, MS, and specific rotation, contributing to the understanding of their structural and stereochemical properties (Xiong Jing, 2011).
Antitumor Activities
Another area of research involves the synthesis and evaluation of antitumor activities of derivatives, such as (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid. These compounds have been tested for their selective anti-tumor activities, showcasing the potential therapeutic applications of such derivatives in cancer research (Xiong Jing, 2011).
Fluorographic Detection
The use of derivatives in fluorographic detection methods for analyzing radioactivity in polyacrylamide gels represents another scientific application. A procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole (PPO) for efficient and sensitive detection of radioactivity highlights the versatility of such compounds in biochemical assays (M. Skinner & M. Griswold, 1983).
Properties
IUPAC Name |
2-[5-fluoro-2,6-dioxo-3-(oxolan-2-yl)pyrimidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5/c11-6-4-12(7-2-1-3-18-7)10(17)13(9(6)16)5-8(14)15/h4,7H,1-3,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDWZAZTFWOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)N(C2=O)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.